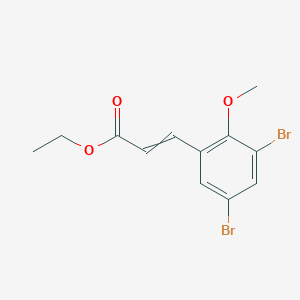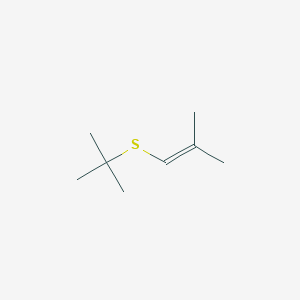
Butyl 2-hydroxy-2-methylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-hydroxy-2-methylpent-4-enoate is an organic compound with a unique structure that includes a butyl group, a hydroxyl group, and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-hydroxy-2-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-2-methylpent-4-enoic acid with butanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Formation of butyl 2-oxo-2-methylpent-4-enoate.
Reduction: Formation of butyl 2-hydroxy-2-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2-hydroxy-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of Butyl 2-hydroxy-2-methylpent-4-enoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bond can participate in addition reactions. These interactions can affect the compound’s biological activity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 2-hydroxy-2-methylpentanoate: Similar structure but lacks the double bond.
Butyl 2-oxo-2-methylpent-4-enoate: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Propriétés
Numéro CAS |
62696-38-2 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
butyl 2-hydroxy-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-6-8-13-9(11)10(3,12)7-5-2/h5,12H,2,4,6-8H2,1,3H3 |
Clé InChI |
ADZCATSLQNMDNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
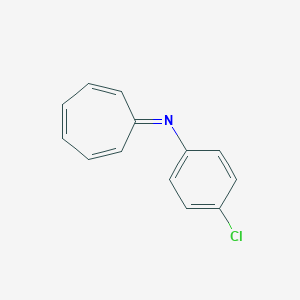
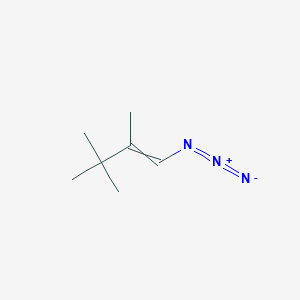
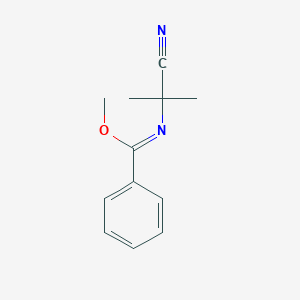
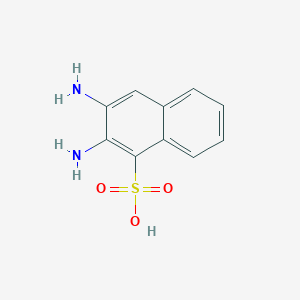



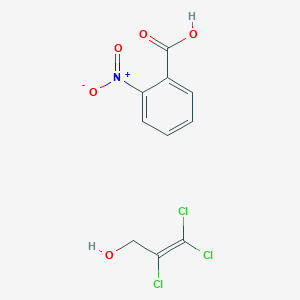

![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

